4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one is a chemical compound classified within the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique cyclopropylmethyl and methyl substituents on the diazepane ring. Diazepanes are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and is often used as a building block in organic synthesis. Its hydrochloride salt form, 4-(Cyclopropylmethyl)-1,4-diazepan-5-one hydrochloride, is commonly referenced in scientific literature for its applications in research and development.
4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one falls under the classification of heterocyclic compounds, specifically within the diazepane category. These compounds are of interest due to their potential pharmacological properties and applications in drug design.
The synthesis of 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of cyclopropylmethylamine with diketones or ketoesters in the presence of a base. The reaction conditions often require moderate temperatures and solvents such as ethanol or methanol to facilitate the formation of the diazepane ring.
The molecular structure of 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one can be represented by its molecular formula and a molecular weight of approximately 180.25 g/mol. The structure features a seven-membered ring with two nitrogen atoms positioned at specific intervals.
CC(C)N1CCN(C(=O)C1CC2CC2)C(=O)N
KQWHJCVHVFGDIM-YERFTQOSSA-N
This structure provides insight into its reactivity and interaction with biological targets.
4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one can undergo various chemical reactions:
The mechanism of action for 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one involves its interaction with specific enzymes or receptors within biological systems. By binding to these targets, it can modulate their activity, leading to various biological effects such as enzyme inhibition or alteration of receptor signaling pathways.
The physical properties of 4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
4-(Cyclopropylmethyl)-2-methyl-1,4-diazepan-5-one has several scientific uses:
This compound's unique structural characteristics make it valuable for further exploration in medicinal chemistry and related fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4